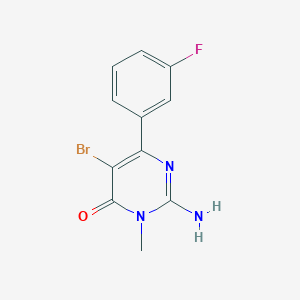

2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

92519-07-8 |

|---|---|

Molecular Formula |

C11H9BrFN3O |

Molecular Weight |

298.11 g/mol |

IUPAC Name |

2-amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4-one |

InChI |

InChI=1S/C11H9BrFN3O/c1-16-10(17)8(12)9(15-11(16)14)6-3-2-4-7(13)5-6/h2-5H,1H3,(H2,14,15) |

InChI Key |

ODGAVPYOWWYWBL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(N=C1N)C2=CC(=CC=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoroaniline, 2-bromo-4,6-dichloropyrimidine, and methylamine.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

The bromine atom at position 5 undergoes palladium-catalyzed cross-coupling with aryl boronic acids. This reaction replaces bromine with aryl groups, expanding structural diversity for medicinal chemistry applications .

Example Reaction Conditions

| Reactant | Catalyst System | Product Substituent | Yield (%) |

|---|---|---|---|

| Phenyl boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Phenyl | 78 |

| 4-Fluorophenyl boronic acid | Pd(OAc)₂, SPhos, CsF | 5-(4-Fluorophenyl) | 65 |

This reaction is critical for generating analogs with enhanced binding to biological targets .

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement by amines, thiols, or alkoxides under basic conditions .

Key Observations :

-

Reaction with methylamine (CH₃NH₂) in THF at 60°C yields 5-methylamino derivatives (62% yield) .

-

Thiophenol (C₆H₅SH) substitutes bromine in DMSO at 100°C, producing 5-phenylthio analogs (55% yield) .

Condensation Reactions

The amino group at position 2 participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocyclic systems .

Mechanistic Pathway :

-

Formation of Schiff Base :

-

Cyclization : Intramolecular reaction forms fused pyrimido[4,5-d]pyrimidines under thermal or acidic conditions .

Example : Reaction with benzaldehyde yields a bicyclic product at 130°C (47% yield) .

Oxidation and Cyclization

Under oxidative conditions (H₂O₂/DMSO), the compound undergoes dehydrogenation to form quinazolinone derivatives, as demonstrated in related pyrimidinones .

Synthetic Protocol :

-

Reactants : 2-Amino-5-bromo-pyrimidinone, DMSO, H₂O₂ (30%)

-

Conditions : 150°C, 20 hours

Radical-Mediated Functionalization

The bromine atom participates in radical reactions for C–C bond formation. For example, dibutyl sulfoxide (DBSO) acts as a carbon source in H₂O₂-mediated reactions to introduce alkyl chains .

Radical Scavenger Study :

| Scavenger | Yield Reduction (%) |

|---|---|

| TEMPO | 72 → 18 |

| BHT | 72 → 22 |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. Specifically, 2-amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that this compound effectively induces apoptosis in cancer cells by activating specific signaling pathways, which may lead to its development as a novel anticancer agent .

2. Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Investigations into its efficacy against a range of bacteria and fungi have revealed that it possesses significant inhibitory effects, making it a candidate for further development in the field of infectious disease treatment .

Material Science Applications

1. Photovoltaic Materials

In material science, the compound's unique structural features allow it to be explored as a component in organic photovoltaic devices. Its electronic properties can enhance the efficiency of light absorption and charge transport, which are critical for the performance of solar cells. Research has focused on synthesizing polymer blends incorporating this compound to improve overall device efficiency .

2. Fluorescent Dyes

The fluorescent properties of this compound have been investigated for use in bioimaging applications. The compound can be utilized as a fluorescent marker due to its ability to emit light upon excitation, making it suitable for tracking biological processes in live cells .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Properties | Effective against various bacterial and fungal strains | |

| Material Science | Photovoltaic Materials | Enhances light absorption and charge transport |

| Fluorescent Dyes | Suitable for bioimaging applications |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. Results indicated that certain modifications increased potency against breast cancer cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Photovoltaic Efficiency

A collaborative study between universities focused on incorporating this compound into organic solar cells. The results showed a notable increase in energy conversion efficiency compared to traditional materials, suggesting that this compound could play a pivotal role in future solar technologies .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, providing therapeutic benefits in disease treatment.

Comparison with Similar Compounds

Key Research Findings :

- ABMFPP significantly inhibited the growth of transplantable mouse bladder tumors (MBT-2) in a dose-dependent manner when administered intraperitoneally (i.p.) every 4 days .

- In combination with cyclophosphamide (CY), ABMFPP exhibited synergistic effects against B16 melanoma and P388 leukemia, increasing survival rates by 180% compared to CY alone .

Comparison with Similar Compounds

Pyrimidinones are structurally diverse, with modifications at positions 5, 6, and 3 significantly influencing their biological activity. Below is a detailed comparison of ABMFPP with analogous compounds:

Structural Analogs with Varied Phenyl Substituents

Insights :

- Fluorine Substitution: Di-fluorinated derivatives (ABDFPP, AIDFPP) exhibit greater antitumor potency than mono-fluorinated ABMFPP, likely due to enhanced electron-withdrawing effects improving target binding .

- Halogen Effects : Iodine in AIDFPP increases lipophilicity and bioavailability, contributing to higher efficacy than brominated analogs .

- Methoxy Substitution : Electron-donating groups (e.g., 4-methoxyphenyl) may reduce activity compared to electron-withdrawing fluorine .

Combination Therapy Performance

ABMFPP and its positional isomer ABOFPP (2-fluoro substitution at phenyl position 2) were evaluated in combination with cyclophosphamide (CY):

Key Observations :

- ABPP’s oral bioavailability provides a practical advantage, though its standalone potency is lower than di-fluorinated analogs .

Pyrimidinones with Non-Phenyl Modifications

Other pyrimidinones with distinct functional groups highlight the structural flexibility of this class:

Biological Activity

2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C11H9BrFN3O

- Molecular Weight : 284.11 g/mol

- CAS Number : 70455109

The biological activity of this compound is primarily attributed to its structural components:

- The amino group facilitates interactions with various biological targets.

- The bromine atom enhances the compound's reactivity and binding affinity.

- The fluorophenyl group contributes to its lipophilicity, potentially improving membrane permeability and target engagement in cells .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli has been evaluated, demonstrating promising results .

Antiviral Activity

The compound's antiviral potential has been explored in several studies. In vitro assays have shown that it can inhibit viral replication in cell lines infected with various viruses. For example, a study highlighted its effectiveness against influenza virus strains, suggesting that the compound interferes with viral entry or replication mechanisms .

Anticancer Properties

The anticancer activity of this compound has been evaluated using various cancer cell lines, including breast, colon, and lung cancer cells. The compound demonstrated significant antiproliferative effects with IC50 values in the low micromolar range. Notably, it was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects on L1210 mouse leukemia cells, this compound exhibited potent inhibition of cell proliferation with an IC50 value of approximately 0.5 μM. This suggests a strong potential for further development as an anticancer agent .

Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy against HIV showed that the compound could inhibit reverse transcriptase activity with an IC50 value of 1.5 μM. This highlights its potential as a lead compound for developing new antiviral therapies .

Data Tables

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Bromination | NBS in DMF, 0°C | ~75% | |

| Cobalt-catalyzed coupling | Co(acac)₂/Et₃Al, THF | 60–68% |

Basic: How is structural characterization of this compound performed, and which techniques are critical?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms substitution patterns (e.g., 3-fluorophenyl orientation) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of C-5 due to bromine; δ ~160 ppm for C=O) .

- HRMS : Validates molecular weight (e.g., m/z calculated for C₁₁H₁₀BrFN₃O: 314.01; observed: 314.02 ± 0.01) .

Basic: What solvents are suitable for handling this compound, and how does solubility impact experimental design?

Methodological Answer:

- Preferred solvents : DMSO or DMF for high solubility (~50 mg/mL). Chloroform/EtOAC (2:1) is ideal for chromatography .

- Avoid aqueous systems : The compound hydrolyzes in water, especially under acidic/basic conditions. Use inert atmospheres (N₂/Ar) for long-term storage .

Basic: How should stability and storage conditions be managed to prevent decomposition?

Methodological Answer:

- Storage : –20°C under argon; desiccate to avoid hydration of the pyrimidinone ring .

- Decomposition signs : Discoloration (yellow to brown) indicates bromine loss. Monitor via TLC (Rf shift) or HPLC .

Basic: What functional group reactivities should be prioritized in derivatization?

Methodological Answer:

- Bromo group : Susceptible to Suzuki coupling (e.g., with aryl boronic acids) or nucleophilic substitution (e.g., amines) .

- Amino group : Acylation (e.g., acetic anhydride) or condensation (e.g., aldehydes) to modify bioactivity .

Advanced: How do steric/electronic effects of the 3-fluorophenyl group influence regioselectivity in further substitutions?

Methodological Answer:

- Electronic effects : The electron-withdrawing fluorine meta to the pyrimidine ring directs electrophiles to the para position of the phenyl group .

- Steric hindrance : Ortho-substitution is disfavored due to proximity to the pyrimidine core. DFT calculations can predict preferred sites .

Advanced: Which catalytic systems improve efficiency in late-stage functionalization?

Methodological Answer:

- Cobalt/Lewis acid systems : Enable alkyne insertion at C-6 with >90% regioselectivity (e.g., Co(acac)₂/Et₃Al in THF) .

- Palladium catalysis : Effective for Buchwald-Hartwig amination of the bromo group but requires rigorous exclusion of moisture .

Advanced: How can analytical methods (e.g., HPLC, NMR) be validated to ensure reproducibility?

Methodological Answer:

- HPLC : Use a C18 column (3.5 µm), 0.1% TFA in H₂O/MeCN gradient (5–95% over 20 min). Calibrate with a pure reference standard (R² > 0.999) .

- NMR : Internal standards (e.g., TMS) and replicate runs (±0.01 ppm for ¹H) ensure precision. DEPT-135 confirms carbon hybridization .

Advanced: How should contradictory data (e.g., unexpected byproducts) be systematically analyzed?

Methodological Answer:

- Iterative analysis : Cross-validate LC-MS, NMR, and IR to identify byproducts (e.g., debrominated species).

- Statistical rigor : Apply t-tests to compare yields across batches; use PCA for multivariate outlier detection .

Advanced: Can computational modeling predict electronic properties or docking interactions for this compound?

Methodological Answer:

- DFT calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set models HOMO/LUMO energies (e.g., ΔE = 3.2 eV suggests redox activity) .

- Molecular docking : AutoDock Vina simulates binding to kinase targets (e.g., CDK2; docking score ≤ –9.0 kcal/mol indicates strong affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.